Ethyl 3-(3-Pyridyl)propiolate
Overview
Description
Ethyl 3-(3-Pyridyl)propiolate is an organic compound with the molecular formula C10H9NO2. It is a colorless to tan liquid that is commonly used in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring attached to a propiolate ester, making it a versatile reagent in organic synthesis.
Scientific Research Applications
Ethyl 3-(3-Pyridyl)propiolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form various heterocyclic compounds.
Biology: Employed in the modification and characterization of thiols in biological systems.
Medicine: Investigated for its potential therapeutic applications due to its ability to form bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Safety and Hazards
Ethyl 3-(3-Pyridyl)propiolate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(3-Pyridyl)propiolate is known to react readily with thiols to form disulfides, enabling their modification and characterization in chemical and biological research . This property of reactivity towards thiols makes it a useful reagent for derivatizing sulfhydryl compounds and enabling their study and manipulation in chemical and biological research .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with thiols. It reacts readily with thiols to form disulfides through a nucleophilic addition-elimination reaction . This reaction is often used in organic synthesis to modify and functionalize thiols .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-Pyridyl)propiolate can be synthesized through the esterification of 3-(3-pyridyl)propiolic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-Pyridyl)propiolate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: It can participate in dipolar cycloaddition reactions to form heterocyclic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(3-pyridyl)propiolic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary and secondary amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.
Cycloaddition: Reagents such as nitrile imines or diazo compounds are used, often in the presence of transition metal catalysts like copper or silver.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Addition: Formation of substituted pyridylpropiolates.
Cycloaddition: Formation of heterocyclic compounds such as pyrazoles.
Hydrolysis: Formation of 3-(3-pyridyl)propiolic acid and ethanol.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-Pyridyl)propiolate involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The pyridine ring and the propiolate ester provide sites for nucleophilic attack and cycloaddition, respectively. These reactions enable the compound to form various derivatives and heterocyclic structures, which can interact with biological targets and pathways.
Comparison with Similar Compounds
Ethyl 3-(3-Pyridyl)propiolate can be compared with similar compounds such as Ethyl propiolate and 3-(3-Pyridyl)propiolic acid:
Ethyl propiolate: Similar in structure but lacks the pyridine ring. It is commonly used in dipolar cycloaddition reactions and as a derivatizing agent for thiols.
3-(3-Pyridyl)propiolic acid: The acid form of this compound. It is used in similar reactions but requires esterification to form the ethyl ester.
This compound is unique due to the presence of both the pyridine ring and the propiolate ester, which provide distinct reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
ethyl 3-pyridin-3-ylprop-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-13-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSGBVGBVULUAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382719 | |
Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59608-03-6 | |
Record name | 2-Propynoic acid, 3-(3-pyridinyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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